![molecular formula C13H18F2N2 B2688507 1-[1-(2,4-Difluorophenyl)propyl]piperazine CAS No. 518971-87-4](/img/structure/B2688507.png)
1-[1-(2,4-Difluorophenyl)propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1-(2,4-Difluorophenyl)propyl]piperazine” is a chemical compound with the CAS Number: 518971-87-4 . It has a molecular weight of 240.3 and its IUPAC name is 1-(1-(2,4-difluorophenyl)propyl)piperazine . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[1-(2,4-Difluorophenyl)propyl]piperazine”, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-[1-(2,4-Difluorophenyl)propyl]piperazine” is 1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 . This code provides a specific description of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-[1-(2,4-Difluorophenyl)propyl]piperazine” is a liquid at room temperature . It has a molecular weight of 240.3 . The compound’s InChI code is 1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 , which provides detailed information about its molecular structure.
Scientific Research Applications
Antifungal Applications
The compound has been used in the synthesis of novel triazole compounds with antifungal properties . These compounds have shown significant antifungal activity against eight human pathogenic fungi . The antifungal activity is attributed to the triazole ring, a difluorophenyl group, a hydroxyl group, and a side chain containing a piperazine group .
Development of New Triazole Derivatives
The compound has been used in the development of new triazole derivatives . These derivatives are designed to possess broader antifungal spectra and higher therapeutic indexes . This is particularly important in the treatment of Candida albicans infections, where there is a growing problem of antifungal drug resistance .
Synthesis of Fluconazole Analogs
The compound has been used in the synthesis of fluconazole analogs . Fluconazole is an important antifungal drug used in the treatment of various microbial infections . The analogs are designed to overcome the limitations of fluconazole, such as its ineffectiveness against invasive aspergillosis and the development of drug resistance .
4. Inhibition of Cytochrome P450 14α-demethylase (CYP51) The compound has been used in the synthesis of antifungal agents that act by competitive inhibition of CYP51 . CYP51 is the enzyme that catalyzes the oxidative removal of the 14α-methyl group of lanosterol to give Δ 14,15 -desaturated intermediates in ergosterol biosynthesis .
5. Treatment of Invasive Fungal Infections (IFIs) The compound has been used in the synthesis of drugs for the treatment of IFIs . IFIs continue to be a major cause of morbidity and mortality in immunocompromised or severely ill patients .
Synthesis of Piperazine Side Chains
The compound has been used in the synthesis of piperazine side chains . These side chains are used in the synthesis of antifungal agents .
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . This means it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[1-(2,4-difluorophenyl)propyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMGMPAHOVBUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Difluorophenyl)propyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.